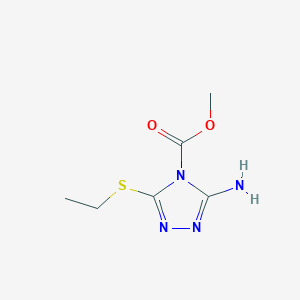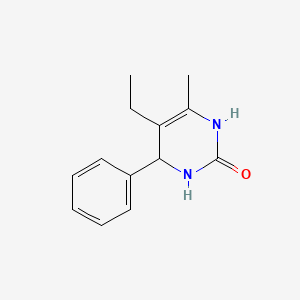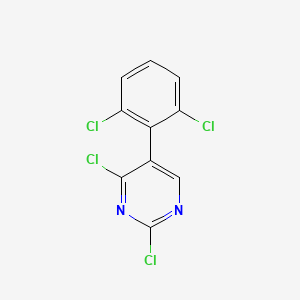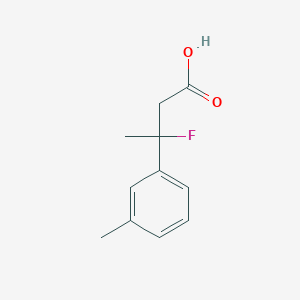
3-Fluoro-3-(m-tolyl)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-(m-tolyl)butanoicacid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of a fluorine atom attached to the third carbon of the butanoic acid chain and a methyl-substituted phenyl group (m-tolyl) attached to the same carbon. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(m-tolyl)butanoicacid typically involves the introduction of a fluorine atom into the butanoic acid backbone and the attachment of the m-tolyl group. One common method is the fluorination of a suitable precursor, such as 3-(m-tolyl)butanoic acid, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes or the use of more readily available fluorinating agents. The choice of method depends on factors like yield, purity, and environmental considerations.
化学反応の分析
Types of Reactions: 3-Fluoro-3-(m-tolyl)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted butanoic acids with different functional groups.
科学的研究の応用
3-Fluoro-3-(m-tolyl)butanoicacid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also employed in studying the effects of fluorine substitution on the reactivity and stability of organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, due to the presence of the fluorine atom and the aromatic ring.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers or surfactants.
作用機序
The mechanism by which 3-Fluoro-3-(m-tolyl)butanoicacid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets like enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
類似化合物との比較
3-Fluoro-3-(m-tolyl)butanoicacid can be compared with other similar compounds, such as:
3-Chloro-3-(m-tolyl)butanoicacid: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which can affect the compound’s reactivity and biological activity.
3-Bromo-3-(m-tolyl)butanoicacid: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different chemical and biological properties.
3-Iodo-3-(m-tolyl)butanoicacid:
特性
分子式 |
C11H13FO2 |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
3-fluoro-3-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-8-4-3-5-9(6-8)11(2,12)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) |
InChIキー |
BUSBDHSLYIHXCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(C)(CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










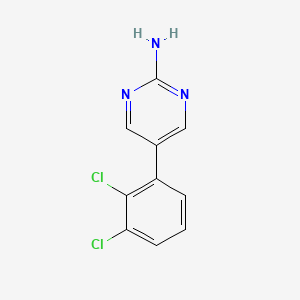
![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)

